molecular formula C11H13BrN4 B6631771 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

カタログ番号 B6631771
分子量: 281.15 g/mol
InChIキー: SZKOHMQJGNPUBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine, also known as BI-2536, is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) protein. PLK1 plays a crucial role in cell division and is overexpressed in many types of cancer. BI-2536 has shown promising results in preclinical studies and is currently being developed as a potential anticancer drug.

作用機序

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine targets PLK1, a protein that plays a critical role in cell division. PLK1 is overexpressed in many types of cancer and is essential for the survival of cancer cells. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine binds to the ATP-binding pocket of PLK1, inhibiting its activity and preventing cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects
5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been shown to have a potent antiproliferative effect on cancer cells. It induces cell cycle arrest and apoptosis, leading to the death of cancer cells. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine also has antiangiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.

実験室実験の利点と制限

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine is also highly selective for PLK1 and does not target other kinases, reducing the risk of off-target effects. However, 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has some limitations, including its poor solubility in aqueous solutions and its potential toxicity in vivo.

将来の方向性

There are several future directions for the development of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine as an anticancer drug. One potential direction is the development of more potent and selective PLK1 inhibitors. Another direction is the investigation of the combination of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine with other anticancer drugs to enhance its efficacy. Additionally, the development of biomarkers to predict patient response to 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine could help identify patients who are most likely to benefit from treatment. Finally, the development of new drug delivery systems could help overcome the limitations of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine, such as its poor solubility.

合成法

The synthesis of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine involves several steps, starting with the reaction of 2-amino-6-methylpyridine with 2-bromomethylimidazole to form 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine. This intermediate is then treated with various reagents to yield the final product. The synthesis of 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been optimized to achieve high yields and purity.

科学的研究の応用

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, prostate, and colon cancer. 5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine has also been shown to be effective in combination with other anticancer drugs, such as paclitaxel and gemcitabine.

特性

IUPAC Name

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-9-10(12)2-3-11(15-9)14-5-7-16-6-4-13-8-16/h2-4,6,8H,5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKOHMQJGNPUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-imidazol-1-ylethyl)-6-methylpyridin-2-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。